![molecular formula C22H24N2O3 B610105 4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]- CAS No. 901398-68-3](/img/structure/B610105.png)

4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-

Übersicht

Beschreibung

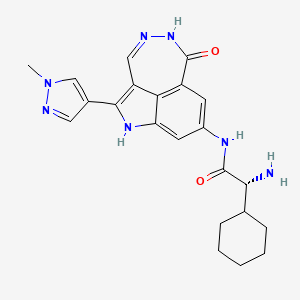

The compound is a derivative of benzopyranone . Benzopyranone, also known as chromenone, is a heterocyclic compound with a benzene ring fused to a pyran ring with a carbonyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzopyranones can be synthesized from enamines . The enamine, prepared from the benzopyranone and dimethylformamide dimethyl acetal, can react with various reagents to form different compounds .Chemical Reactions Analysis

In a study, the enamine prepared from a benzopyranone reacted with ammonia and hydroxylamine to give a fused pyridine and pyridine 2-oxide, respectively . It also reacted with hydrazine, phenylhydrazine, and guanidine to give pyrazoles and a pyrimidine .Wissenschaftliche Forschungsanwendungen

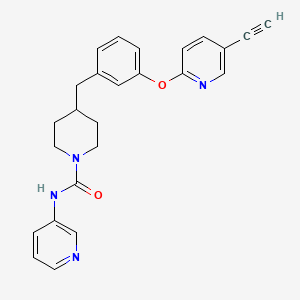

Antiplatlet and Antithrombotic Applications : Morris et al. (1993) synthesized a series of antiplatelet 2-morpholinylchromones, including modifications of 8-methyl-7-(phenylmethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one. These compounds were potent inhibitors of ADP-induced platelet aggregation and effective in preventing platelet-dependent thrombus formation in dogs (Morris et al., 1993).

Synthesis in Green Chemistry : Hangarge et al. (2002) reported the condensation reaction of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes in an ionic liquid, ethylammonium nitrate. This method offered higher yields and shorter reaction times compared to conventional procedures, contributing to green chemistry practices (Hangarge et al., 2002).

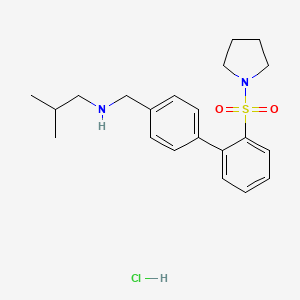

Local Anesthetic and Antiarrhythmic Activities : Longobardi et al. (1990) synthesized N,N-disubstituted 4-amino-5,6-dihydro-3-phenyl-2H-[1]benzothiepino [5,4-b]pyran-2-ones, showing significant local anesthetic activity in mice and antiarrhythmic activity in rats (Longobardi et al., 1990).

Crystal Structure Analysis : Manolov and Maichle‐Moessmer (2007) investigated the crystal structure of a related compound, providing insights into its molecular configuration, which is crucial for understanding its chemical properties and interactions (Manolov & Maichle‐Moessmer, 2007).

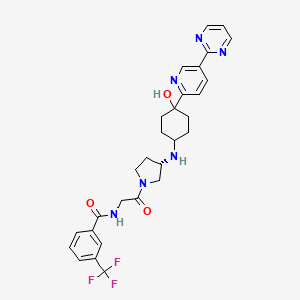

Anti-tumor Applications : Jurd (1996) explored the synthesis of benzopyranylamine compounds showing activity against human breast, CNS, and colon cancer cell lines. These compounds were found to inhibit tumor growth in vitro at very low concentrations (Jurd, 1996).

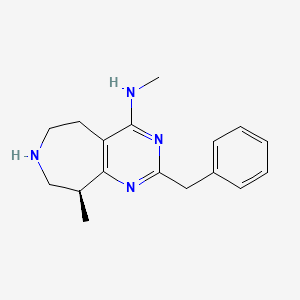

Reactivity in Peptidomimetic Synthesis : Anderluh et al. (2005) reported on the synthesis and reactivity of ethyl 8‐amino‐6‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxylate, a peptidomimetic building block that allows for the introduction of various functionalities in specific orientations (Anderluh et al., 2005).

Chemical Transformations for Novel Compounds : Various researches have delved into the chemical transformations of derivatives of 4H-1-benzopyran-4-one to synthesize novel compounds with potential pharmacological activities. These studies involve complex organic syntheses and analyses to create compounds with specific structural and functional attributes.

Eigenschaften

IUPAC Name |

8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXIJAYLCUSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine](/img/structure/B610025.png)

![(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one](/img/structure/B610028.png)

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)

![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)